3H-pyrrolo[3,2-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-pyrrolo[3,2-f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-8-9-5-7-13-11(9)4-3-10(8)12-6-1/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQREKCNWFIYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CN3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358630 | |
| Record name | 3H-pyrrolo[3,2-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232-85-9 | |
| Record name | 3H-Pyrrolo[3,2-f]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-pyrrolo[3,2-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An Overview of Pyrroloquinoline Heterocycles As Research Scaffolds
Pyrroloquinoline heterocycles, a class of compounds featuring fused pyrrole (B145914) and quinoline (B57606) ring systems, represent a significant area of interest in drug discovery. mdpi.comresearchgate.net Their structural diversity, arising from the various possible fusion patterns of the two rings, gives rise to a wide array of chemical properties and biological activities. ulisboa.pt The biological significance of this heterocyclic family is underscored by the existence of natural products and synthetic derivatives that exhibit potent pharmacological effects, including anticancer, antimicrobial, and antiviral properties. mdpi.com
The inherent planarity of the aromatic system in many pyrroloquinolines allows them to intercalate with DNA, a mechanism exploited in the design of cytotoxic agents. ulisboa.pt Furthermore, the nitrogen atoms within the scaffold can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net This versatility has established pyrroloquinoline derivatives as privileged scaffolds in medicinal chemistry, with researchers continually exploring their potential in developing new therapeutic agents. mdpi.comresearchgate.net The biological activity of these compounds is highly dependent on the specific arrangement of the pyrrole and quinoline rings, as well as the nature and position of various substituents. ulisboa.pt
The Significance of the 3h Pyrrolo 3,2 F Quinoline Core in Chemical Biology and Medicinal Chemistry Research
The 3H-pyrrolo[3,2-f]quinoline isomer, in particular, has been identified as a highly promising framework for the development of potent bioactive compounds, especially in the field of oncology. nih.gov Research has demonstrated that the angular [3,2-f] geometry is a critical feature for significant biological activity. nih.gov
Derivatives of 3H-pyrrolo[3,2-f]quinolin-9-one have shown remarkable antiproliferative activity against a range of human tumor cell lines. nih.gov Structure-activity relationship (SAR) studies have elucidated key structural requirements for this cytotoxicity. Notably, the presence of a carbonyl group at the 9-position, a phenyl group at the 7-position, and an N-alkyl group on the pyrrole (B145914) ring are considered crucial for optimal activity. nih.gov Certain derivatives have exhibited potent and selective anti-leukemic activity, with GI50 values in the nanomolar range. nih.govnih.gov The mechanism of action for some of these potent compounds involves the strong inhibition of tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov
Beyond its anticancer potential, the this compound scaffold has also been investigated for other pharmacological applications. For instance, Mannich bases derived from this compound have been synthesized and shown to possess vasorelaxing activity. researchgate.net This highlights the versatility of this core structure in interacting with different biological targets.
Historical Perspectives on the Investigation of 3h Pyrrolo 3,2 F Quinoline Analogs
Classical Approaches to the this compound Scaffold
Traditional methods for constructing the this compound framework often involve multi-step sequences and classical ring-forming reactions. These approaches, while foundational, can sometimes be lengthy and less efficient than modern convergent methods.
Multi-step Synthetic Sequences
Multi-step syntheses are a common strategy for building the this compound core, typically starting from readily available indole (B1671886) or quinoline (B57606) precursors. A representative example begins with 5-nitroindole (B16589), which undergoes N-alkylation on the pyrrole (B145914) ring. nih.gov The resulting N-alkyl-5-nitroindole is then catalytically reduced to the corresponding 5-aminoindole (B14826). nih.gov This amine intermediate is subsequently condensed with a β-ketoester, such as ethyl benzoylacetate, followed by a cyclization reaction to furnish the 3H-pyrrolo[3,2-f]quinolin-9-one skeleton. nih.gov
A synthesis for 7-ethoxycarbonyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-ones has also been developed from 5-indolylamino derivatives of diethyl fumarate. researchgate.net
Table 1: Exemplary Multi-step Synthesis of 3H-Pyrrolo[3,2-f]quinolin-9-one Derivatives nih.gov
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 5-Nitroindole | Ethyl acrylate (B77674), NaH, DMF | N-Propionyl-5-nitroindole |
| 2 | N-Propionyl-5-nitroindole | Pd/C 10%, H₂, Ethanol (B145695) | 5-Amino-N-propionylindole |
| 3 | 5-Amino-N-propionylindole | Ethyl benzoylacetate, Ethanol | Enamine intermediate |
| 4 | Enamine intermediate | Ph₂O, reflux | 7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivative |
Ring-forming Methodologies (e.g., Vicarious Nucleophilic Substitution)
Ring-forming methodologies provide a more direct route to the pyrroloquinoline core. One notable method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. clockss.orgresearchgate.net This efficient, two-step process starts with a readily available nitroquinoline. clockss.orglookchem.com Specifically, 6-nitroquinoline (B147349) is treated with a carbanion bearing a leaving group, such as 4-chlorophenoxyacetonitrile, in the presence of a strong base like potassium tert-butoxide. clockss.orgresearchgate.net This leads to the formation of a vicarious nucleophilic substitution product. clockss.org Subsequent catalytic hydrogenation of this intermediate directly yields the this compound scaffold. clockss.orgresearchgate.net This method is advantageous due to its efficiency and relatively short reaction times compared to many multi-step syntheses. clockss.org
The VNS reaction allows for the nucleophilic replacement of hydrogen in nitroaromatic compounds. organic-chemistry.org The nitro group activates the aromatic ring for nucleophilic attack, leading to the formation of a Meisenheimer complex. nih.gov The carbanion used must have a leaving group at the nucleophilic center, which is eliminated in a subsequent step to restore aromaticity. organic-chemistry.org
Modern and Convergent Synthetic Strategies
Contemporary approaches to the synthesis of 3H-pyrrolo[3,2-f]quinolines and their derivatives focus on efficiency, atom economy, and the rapid generation of molecular diversity. These strategies often employ one-pot reactions and advanced catalytic systems.
One-pot Multicomponent Reactions for this compound Synthesis
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like this compound. nottingham.ac.uktandfonline.com These reactions combine three or more starting materials in a single synthetic operation to form the final product, incorporating most or all of the atoms from the reactants. ias.ac.in
A notable example is the three-component reaction of quinolin-6-amine, an arylglyoxal, and a cyclohexane-1,3-dione. nottingham.ac.uk This reaction, typically catalyzed by acetic acid in ethanol under reflux conditions, affords novel this compound derivatives in good yields. nottingham.ac.uk Another catalyst-free, one-pot, three-component reaction involves an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound to produce various pyrrolo[3,2-f]quinoline skeletons. tandfonline.comresearchgate.net This approach is particularly valuable for creating libraries of structurally diverse compounds for biological screening. tandfonline.com The reaction of quinoxalin-6-amine, arylglyoxals, and 4-hydroxyquinolin-2(1H)-one in the presence of acetic acid also yields 7H-pyrrolo[3,2-f]quinoxalines. tandfonline.com
Table 2: One-pot Three-Component Synthesis of this compound Derivatives nottingham.ac.uk
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product |
| Quinolin-6-amine | Arylglyoxal | Cyclohexane-1,3-dione | Acetic acid | Ethanol | This compound derivative |
| 1H-Indol-5-amine | Aromatic aldehyde | 4-Hydroxy-2H-chromen-2-one | None | Ethanol | 13-Aryl-6,13-dihydrochromeno[4,3-b]pyrrolo[3,2-f]quinolin-12(3H)-one |
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of the this compound scaffold. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cross-coupling and cyclization reactions.
One such strategy is the intramolecular Heck reaction. nih.gov Enamines, formed in situ from the condensation of 6-amino-5-bromo-1-methylquinolin-2(1H)-ones with ketones, can undergo a ligand-free, palladium(II) acetate-catalyzed intramolecular Heck reaction to yield 3H-pyrrolo[3,2-f]quinolin-7(6H)-ones in very good yields. nih.gov
Palladium-catalyzed C-H activation and arylation is another powerful technique. mdpi.com The synthesis of N-doped polycyclic heteroaromatic compounds, including pyrroloquinoline derivatives, has been achieved through a sequence involving a site-selective cross-coupling reaction, followed by acid-mediated cycloisomerization and a final palladium-catalyzed C-H arylation for ring closure. mdpi.com
Diels-Alder Reactions in Pyrroloquinoline Synthesis
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been utilized in the synthesis of pyrroloquinoline derivatives. An intramolecular aza-Diels-Alder reaction provides an efficient one-pot approach for the synthesis of dihydrochromeno[4,3-b]pyrrolo[3,2-f]quinolines. researchgate.net This methodology is valued for its operational simplicity and good product yields. researchgate.net
A hetero-Diels-Alder approach has been devised for the synthesis of the pyrroloquinoline core of the natural product Martinelline. scholaris.cascholaris.ca This three-component coupling strategy involves the cycloaddition of N-acylated 2-pyrrolines (dienophiles) with 2-azadienes generated in situ from the condensation of an aniline (B41778) and an aldehyde, catalyzed by dysprosium(III) triflate. scholaris.cascholaris.ca Additionally, a strategy involving the Diels-Alder reaction of a pyrroloquinolinequinone generated in situ has been used to synthesize angular tetracyclic quinones. thieme-connect.com
Functionalization of Nitroquinoline Precursors
A notable and efficient method for the construction of the this compound ring system involves a two-step process starting from readily available nitroquinolines. acs.orgclockss.org This approach provides a significant advantage over more laborious, multi-step syntheses. acs.org
The initial step involves the vicarious nucleophilic substitution of hydrogen in 6-nitroquinoline. Specifically, 6-nitroquinoline is treated with a carbanion source, such as 4-chlorophenoxyacetonitrile, in the presence of a strong base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF). This reaction introduces a cyanomethyl group at the C-5 position, adjacent to the nitro group, to form the corresponding substitution product. acs.orgclockss.org
The second step is a reductive cyclization of the intermediate. The nitro group is reduced, typically via catalytic hydrogenation, which then facilitates an intramolecular cyclization to form the pyrrole ring fused to the quinoline core, yielding this compound. acs.orgclockss.org While this method is effective for 6-nitroquinoline, its application to other nitroquinoline isomers can be less successful. For instance, the reaction with 5-nitroquinoline (B147367) proceeds well, but the same reaction with 8-nitroquinoline (B147351) may not yield the desired product. acs.org
| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield |
| 6-Nitroquinoline | 1. 4-Chlorophenoxyacetonitrile, t-BuOK, THF2. Catalytic Hydrogenation | 5-(Cyanomethyl)-6-nitroquinoline derivative | This compound | Good |
Regioselective Synthesis of this compound Isomers and Derivatives
The regioselective synthesis of this compound derivatives is crucial for exploring structure-activity relationships (SAR) for various biological targets. Research has demonstrated that the precise placement of substituents on the pyrroloquinoline core can significantly influence its properties. nottingham.ac.uknih.govulisboa.pt
One of the most extensively studied classes of derivatives is the 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs). The synthesis of these compounds often involves the condensation of a substituted 5-aminoindole with a β-ketoester, such as ethyl benzoylacetate, followed by a thermal cyclization. nottingham.ac.uknih.gov This general strategy allows for the introduction of various substituents on both the indole and the phenyl rings, leading to a diverse library of derivatives.
SAR studies on these compounds have revealed key structural requirements for potent biological activity. For instance, the [3,2-f] angular geometry, a carbonyl group at the 9-position, and a phenyl ring at the 7-position are considered essential for significant antiproliferative effects. nottingham.ac.uknih.gov Furthermore, the introduction of an N-alkyl group on the pyrrole ring has been shown to optimize activity. nottingham.ac.uknih.gov
The synthesis of other regioisomers, such as 8-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, has also been explored to investigate the impact of the phenyl ring's position. The synthetic route to these 8-phenyl derivatives is similar, involving the condensation of a 5-aminoindole with a formylated ethyl phenylacetate, followed by thermal cyclization. nih.gov
| Derivative Class | General Synthetic Strategy | Key Structural Features for Activity |
| 7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs) | Condensation of a substituted 5-aminoindole with ethyl benzoylacetate, followed by thermal cyclization. | [3,2-f] angular geometry, C9-carbonyl group, C7-phenyl ring, N-alkyl group on the pyrrole ring. |
| 8-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Condensation of a 5-aminoindole with a formylated ethyl phenylacetate, followed by thermal cyclization. | Allows for comparative studies on the influence of the phenyl ring position. |
Advanced Synthetic Transformations for Structural Elaboration
Modern synthetic methodologies have enabled the efficient construction and further elaboration of the this compound framework, providing access to a wide range of structurally complex derivatives. These advanced transformations include multicomponent reactions and transition metal-catalyzed cross-coupling reactions.
Three-Component Reactions: One-pot, three-component reactions have emerged as a powerful tool for the rapid assembly of the this compound core. For example, the reaction of quinolin-6-amine, arylglyoxals, and a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, in the presence of an acid catalyst like acetic acid, affords novel this compound derivatives in good yields. nottingham.ac.ukresearchgate.net This approach is valued for its operational simplicity, mild reaction conditions, and excellent regioselectivity. researchgate.net Another catalyst-free, one-pot three-component reaction involves an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound to generate structurally interesting pyrrolo[3,2-f]quinoline skeletons. tandfonline.com
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are instrumental in the synthesis of complex pyrroloquinoline derivatives. For instance, the Sonogashira cross-coupling of a suitably functionalized quinoline, such as 2-amino-5-bromo-3-iodobenzamide, with an aryl acetylene, followed by a cyclocondensation and subsequent palladium-mediated endo-dig cyclization, can lead to the formation of complex polycyclic systems containing the pyrroloquinoline motif. mdpi.com
Other Advanced Methods:
Povarov Reaction: This aza-Diels-Alder reaction is a prevalent method for synthesizing N-heterocycles and has been applied to the construction of the pyrroloquinoline core structure. nih.gov
Intramolecular Wittig Reaction: This reaction has been used for the regioselective synthesis of novel pyrazolo[1,5:1,2]pyrrolo[3,4-b]quinoline hybrids, demonstrating the utility of phosphorus ylides in constructing complex fused heterocyclic systems. urmia.ac.ir
These advanced synthetic methods provide versatile and efficient pathways for the structural elaboration of the this compound scaffold, enabling the synthesis of diverse libraries of compounds for biological evaluation.
N-Alkylation and N-Acylation of the Pyrrole Nitrogen
Modification of the pyrrole nitrogen in the this compound system through N-alkylation and N-acylation has been a key strategy to enhance biological activity.
N-Alkylation: The introduction of N-alkyl groups on the pyrrole ring is considered essential for achieving optimal antitumor activity in 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivatives. nih.gov Studies have shown that N-pyrrole alkyl substituents can lead to compounds with potent cytotoxic activity against a wide range of human tumor cell lines, including those with multi-drug resistance. nih.gov For instance, the second generation of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, characterized by alkyl substitutions at the pyrrolic nitrogen, exhibited increased cytotoxicity with nanomolar GI50 values. nih.gov The synthesis of these N-alkylated derivatives can be achieved through NaH-mediated alkylation using reagents like 2-chloro-N,N-dialkylethylamine hydrochloride. researchgate.net
N-Acylation: N-acylation of the pyrrole nitrogen has also yielded highly cytotoxic compounds. nih.gov Amidic derivatives, created through an amidic connection between the indole ring (a precursor to the pyrroloquinoline system) and a side chain, have demonstrated potent antiproliferative activities. nih.gov For example, the amidic derivative 5f (structure not provided in the source) showed subnanomolar GI50 values and acted as an inhibitor of tubulin polymerization. nih.gov
The general method for both N-alkylation and N-acylation often involves subjecting a 5-nitroindole precursor to reactions with appropriate halogenated compounds or ethyl acrylate in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF). nih.gov
Substitution Patterns on the Quinoline and Pyrrole Rings
The biological activity of this compound derivatives is significantly influenced by the substitution patterns on both the quinoline and pyrrole rings.
Quinoline Ring Substitutions:
Pyrrole Ring Substitutions:
The synthesis of these substituted derivatives often involves multi-step processes. For instance, a one-pot, three-component reaction of quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones can afford novel this compound derivatives. nottingham.ac.uk
Incorporation of Biologically Relevant Side Chains and Pharmacophores
A key strategy in developing potent this compound-based therapeutic agents is the incorporation of biologically relevant side chains and pharmacophores. This approach aims to combine the DNA-interacting properties of the pyrroloquinoline core with the specific functionalities of the attached moieties.
Linkage to DNA-Intercalating Moieties
The planar structure of the this compound scaffold makes it an ideal candidate for DNA intercalation. ulisboa.pt This process, where the molecule inserts itself between the base pairs of the DNA double helix, can inhibit enzymes involved in DNA replication and transcription, leading to cell death. ulisboa.pt
Researchers have linked the this compound core to known DNA-intercalating moieties to enhance its anticancer activity. ulisboa.pt For example, based on the structure of the topoisomerase inhibitor m-AMSA, derivatives of this compound were connected to the methanesulfon-anisidide residue, which is the side chain of m-AMSA. ulisboa.pt These compounds demonstrated the ability to induce topoisomerase II mediated DNA cleavage. ulisboa.pt
Attachment of Aniline Mustard Derivatives
Aniline mustards are a class of bifunctional alkylating agents known to cause DNA damage, making them effective in cancer chemotherapy. ulisboa.ptnih.gov The attachment of aniline mustard derivatives to the this compound nucleus has been explored to create DNA-targeted alkylating agents with enhanced antiproliferative activity. ulisboa.ptnih.gov
In this strategy, the pyrroloquinoline core acts as a carrier for the aniline mustard pharmacophore. ulisboa.pt While the this compound core itself may not exhibit significant cytotoxic effects, it appears to augment the antiproliferative activity of the nitrogen mustard moiety. ulisboa.pt The synthesis of these conjugates typically involves a convergent approach, where 9-chloro-3H-pyrrolo[3,2-f]quinoline and p-amino-aniline derivatives are prepared separately and then linked through substitution reactions. nih.gov These linked compounds have been shown to form cross-links with DNA. nih.gov
Introduction of Nitrogen-Containing Side Chains (e.g., Mannich Bases)
The introduction of nitrogen-containing side chains, particularly through the Mannich reaction, is a common strategy to modify the biological activity of heterocyclic compounds. nih.gov Mannich bases are β-amino ketones formed from the reaction of an amine, an aldehyde (like formaldehyde), and a carbon acid. tucl.edu.np
In the context of this compound, Mannich bases have been synthesized by the aminoalkylation of the parent compound. nih.gov These derivatives have been investigated for their potential vasorelaxing activity. nih.gov For example, compounds like 1-(N,N-dimethylaminomethyl)-3H-pyrrolo[3,2-f]quinoline and 1-(4-phenyl-piperazin-1-ylmethyl)-3H-pyrrolo[3,2-f]quinoline have demonstrated endothelium-independent relaxing action in rat-tail arteries. nih.gov The presence of nitrogen-bearing side chains can also improve the binding affinity of the molecule and enhance its solubility under physiological conditions.
Stereochemical Considerations in this compound Derivative Synthesis
The synthesis of this compound derivatives often involves the creation of chiral centers, making stereochemistry a critical consideration. The spatial arrangement of atoms can significantly impact the biological activity of the resulting compounds.
For instance, in the synthesis of hexahydropyrrolo[3,2-c]quinoline derivatives, which share a similar structural framework, microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions have been employed. mdpi.com These reactions can lead to the formation of different diastereoisomers, and it has been observed that the cis diastereoisomers are predominantly formed. mdpi.com The stereoselectivity of such reactions can be influenced by factors like the reaction conditions and the use of catalysts. mdpi.com
In other related systems, such as the synthesis of martinelline alkaloids which contain a pyrrolo[3,2-c]quinoline scaffold, copper-catalyzed alkynylation reactions using chiral ligands like (R)-StackPhos have been utilized to establish specific stereochemistry at certain positions. nih.gov The enantiomeric excess (ee) of the product can be influenced by reaction parameters such as temperature and concentration. mdpi.com
Furthermore, in the synthesis of duocarmycin SA, which involves a this compound intermediate, Sharpless asymmetric dihydroxylation (AD) and Jacobsen's asymmetric epoxidation have been applied to create specific stereoisomers. jst.go.jp The choice of chiral ligand in the AD reaction was found to influence the absolute configuration of the resulting diol. jst.go.jp These examples highlight the importance of controlling stereochemistry during the synthesis of complex pyrroloquinoline derivatives to obtain the desired biologically active isomer.
Structure Activity Relationship Sar Studies of 3h Pyrrolo 3,2 F Quinoline Derivatives
Impact of Core Scaffold Geometry and Ring Fusion
The geometry of the core heterocyclic system is a fundamental determinant of bioactivity for pyrroloquinoline derivatives. Research has consistently shown that the angular fusion of the pyrrole (B145914) ring to the quinoline (B57606) system, as seen in the 3H-pyrrolo[3,2-f]quinoline scaffold, is essential for significant antiproliferative effects. nih.govnih.gov This specific arrangement creates a unique topographical profile that is critical for effective interaction with biological targets.
The reference compound, 3-ethyl-7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one, which demonstrates potent anti-tubulin activity, possesses this crucial [3,2-f] configuration. nih.gov Studies comparing different regioisomers have further illuminated the importance of this specific fusion pattern. While the [3,2-f] geometry is a well-established prerequisite for high potency, explorations into other angular geometries, such as the [3,2-g] and [3,2-h] fusions, have also led to compounds with enhanced cytotoxicity, indicating that while the [3,2-f] scaffold is a highly favorable template, subtle changes in the ring fusion geometry can modulate activity in interesting ways. nih.gov The key takeaway is that an angular, rather than linear, arrangement of the fused rings is a primary structural requirement for the potent bioactivity observed in this class of compounds.
Influence of Substituent Nature and Position on Bioactivity
Beyond the core scaffold, the type and placement of chemical substituents on the this compound ring system play a pivotal role in modulating biological activity. SAR studies have identified several key positions where modifications can drastically enhance or diminish potency.
The presence and nature of alkyl and aryl substituents at specific positions on the this compound nucleus are critical for high activity. Two positions are of particular importance: C7 on the quinoline portion and N3 on the pyrrole ring.
Aryl Substituent at C7: A phenyl ring at the C7-position has been identified as a crucial feature for potent antitumor activity. nih.gov This bulky, hydrophobic group is believed to engage in significant hydrophobic interactions within the binding site of target proteins, such as tubulin. nih.gov Replacing the C7-phenyl with a larger aromatic system, like a naphthalene (B1677914) moiety, has been shown to enhance cytotoxicity, reinforcing the importance of a substantial hydrophobic group at this position. nih.gov
Alkyl Substituent at N3: Optimal activity requires the presence of an alkyl group on the nitrogen atom of the pyrrole ring (N3). nih.gov This substituent is thought to occupy a deep hydrophobic pocket in the target's binding site. nih.gov A range of small alkyl groups, from ethyl to n-pentyl, as well as a cyclopropylmethyl group, have been found to be well-tolerated and result in potent compounds. nih.gov More recent studies have shown that extending the alkyl chain to a 3N-n-octadecyl group can also lead to enhanced cytotoxicity. nih.gov However, introducing ionizable or polar groups, such as a dimethylaminoethyl substituent, at this position leads to a significant loss of activity. nih.gov
The following table summarizes the antiproliferative activity (GI₅₀) of selected 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivatives with varying N3-alkyl substituents against the Jurkat (Leukemia) cell line.
| Compound ID | N3-Substituent | GI₅₀ (nM) against Jurkat Cells |
| Compound A | Ethyl | 10 |
| Compound B | n-Propyl | 5 |
| Compound C | n-Butyl | 2 |
| Compound D | n-Pentyl | 2 |
| Compound E | Cyclopropylmethyl | 2 |
Data compiled from published research findings.
The presence of a carbonyl group at the C9-position is another indispensable structural feature for the antitumor activity of this compound class. nih.govnih.gov The compounds are consistently referred to as 3H-pyrrolo[3,2-f]quinolin-9-ones, emphasizing the prevalence and importance of the keto tautomer. This keto form is crucial for establishing key interactions with the biological target. For instance, in tubulin binding, the exocyclic C9-carbonyl group, along with the adjacent NH group at position 6, can participate in hydrogen bonding, anchoring the molecule within the colchicine (B1669291) binding site. nih.gov
While keto-enol tautomerism is a theoretical possibility for the quinolinone ring, the keto form is overwhelmingly favored at equilibrium and is considered the bioactive conformation. masterorganicchemistry.comyoutube.com The stability of the keto form ensures a defined geometry for receptor interaction. Any modification that removes this C9-carbonyl or locks the molecule in a different tautomeric form would be expected to result in a dramatic loss of biological activity.
Pharmacophore Elucidation and Optimization
Based on the extensive SAR data, a clear pharmacophore model for potent antiproliferative this compound derivatives, particularly those targeting the colchicine site of tubulin, can be elucidated. This model comprises several key features:
A Planar, Hydrophobic Core: The tricyclic, angular this compound scaffold provides a rigid and largely hydrophobic structure necessary for occupying the binding cleft. nih.gov
A Hydrophobic Aryl Moiety: A phenyl (or larger aromatic) group at the C7 position serves as a critical hydrophobic feature that interacts with a corresponding hydrophobic region of the target. nih.govnih.gov
A Hydrogen Bond Acceptor/Donor Region: The C9-carbonyl group acts as a hydrogen bond acceptor, while the adjacent NH at the 6-position can act as a hydrogen bond donor. This combination is vital for anchoring the ligand in the active site. nih.gov
A Hydrophobic Pocket Binder: An alkyl substituent of appropriate size and hydrophobicity at the N3-position is required to fit into a well-defined hydrophobic pocket within the target protein. nih.govnih.gov
Optimization efforts have focused on modifying these key areas. For example, increasing the size of the C7-aryl group or extending the length of the N3-alkyl chain have proven to be successful strategies for enhancing potency. nih.gov Conversely, adding polar groups to the N3-substituent disrupts the necessary hydrophobic interactions, leading to a loss of activity and highlighting the importance of this feature. nih.gov
Modulation of Selectivity through Structural Modifications
A significant goal in drug design is to achieve selectivity, thereby maximizing therapeutic effects while minimizing off-target toxicity. For this compound derivatives, structural modifications have been shown to modulate their selectivity, particularly against specific cancer types like leukemia. nih.govnih.gov
A key finding is that modifying the N-alkyl side chain can dramatically influence selectivity. While hydrophobic N-alkyl chains are generally required for high potency, the introduction of more hydrophilic N-alkyl side chains has been shown to confer a high degree of selectivity for leukemia cell lines over solid tumor cell lines. nih.gov For example, certain derivatives exhibit GI₅₀ values that are 10 to 100 times lower for leukemia cells compared to solid tumor cells. nih.gov This suggests that the physicochemical properties of the N3-substituent can be fine-tuned to exploit differences between the targets or cellular environments of different cancer types.
Furthermore, some derivatives have demonstrated selectivity toward cancer cells over non-tumoral cells. The amidic derivative known as compound 5f, for instance, showed potent, subnanomolar cytotoxicity against cancer cells but exhibited lower toxicity in non-tumoral cell lines. nih.gov This favorable selectivity profile may be attributed to its multitargeted mechanism of action, which includes not only tubulin polymerization inhibition but also the inhibition of multiple kinases involved in cancer cell proliferation. nih.gov These findings underscore the potential to engineer selectivity into the this compound scaffold through precise structural modifications.
Computational and Theoretical Chemistry Studies on 3h Pyrrolo 3,2 F Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3H-pyrrolo[3,2-f]quinoline and its derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and the distribution of electron density.
Electronic Properties: DFT studies on quinoline (B57606) derivatives typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial in predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in related quinoline systems, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these parameters, providing insights into their electronic behavior. nih.gov
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also vital. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other molecules, including biological targets.
Reaction Mechanisms: Computational methods, particularly DFT, are also employed to elucidate the mechanisms of chemical reactions, including the synthesis of pyrroloquinoline scaffolds. mdpi.com For example, theoretical calculations can help rationalize the final steps in the biosynthesis of related compounds like pyrroloquinoline quinone (PQQ), providing a model for understanding similar cyclization and oxidation processes. pnas.org In the synthesis of pyrrolo[2,3-b]quinoxaline derivatives, a proposed reaction mechanism can be supported by computational analysis of the energetics of intermediates and transition states. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Quinoline Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates the polarity of the molecule |
Note: The values in this table are illustrative and based on typical DFT calculations for quinoline derivatives.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking studies are primarily used to predict their binding modes to biological targets, thereby explaining their pharmacological activity and guiding the design of more potent analogs.
Derivatives of the this compound scaffold have shown significant potential as anti-cancer agents, and molecular docking has been instrumental in identifying their likely targets. semanticscholar.org One newly synthesized anilino-3H-pyrrolo[3,2-f]quinoline derivative was found to exhibit high antiproliferative activity, which was attributed to its ability to form an intercalative complex with DNA and inhibit DNA topoisomerase II (topo II). nih.gov Docking studies can model the intercalation of the planar pyrroloquinoline core between DNA base pairs and its interaction with the active site of topoisomerase II.
Furthermore, the broader class of quinoline-based compounds has been investigated as inhibitors of various other targets crucial in cancer progression, such as tubulin and protein kinases. nih.gov For example, docking of novel quinolinyl pyrrolone derivatives into the colchicine (B1669291) binding site of tubulin has helped to elucidate their mechanism as tubulin polymerization inhibitors. researchgate.net
Table 2: Potential Biological Targets for this compound Derivatives and Key Interacting Residues Predicted by Molecular Docking
| Biological Target | Predicted Binding Mode | Key Interacting Residues (Illustrative) |
| DNA Topoisomerase II | Intercalation and active site binding | DG13, DT14, Arg487, Gly759 |
| Tubulin (Colchicine site) | Binding at the interface of α and β tubulin | Cys241, Leu248, Ala316, Val318 |
| Protein Kinases (e.g., PI3K) | ATP-competitive inhibition in the hinge region | Val851, Lys802, Asp933 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide valuable insights into their conformational flexibility and the stability of their complexes with biological targets.
Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. MD simulations can explore the conformational landscape of this compound derivatives in different environments, such as in aqueous solution or within a lipid bilayer, to identify the most stable and biologically relevant conformations.
Binding Dynamics and Stability: Following molecular docking, MD simulations are often performed on the predicted ligand-target complex to assess its stability and dynamics. mdpi.com These simulations can reveal how the ligand and protein interact and adapt to each other over time, providing a more realistic picture of the binding event than static docking. For instance, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with their target kinases have been used to establish the stability of the predicted interactions. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
For compounds related to the this compound scaffold, QSAR studies have been conducted to understand the structural requirements for their anticancer activity. In a study on a series of 7,8-dialkyl-1,3-diaminopyrrolo-[3,2-f]quinazolines, which are structurally very similar, QSAR models were developed using descriptors derived from DFT calculations and other methods. researchgate.net The results of this study indicated that lipophilicity (described by the Clog P parameter) is a key factor influencing the anticancer activity, with a parabolic correlation suggesting an optimal range for this property. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized derivatives and for guiding the optimization of lead compounds.
A typical QSAR model can be represented by a linear or non-linear equation, such as: pIC₅₀ = β₀ + β₁Descriptor₁ + β₂Descriptor₂ + ...
Table 3: Common Descriptors Used in QSAR Models for Heterocyclic Anticancer Agents
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO/LUMO energy, Dipole moment | Electron-donating/accepting ability, polarity |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP, ClogP | Lipophilicity and ability to cross cell membranes |
| Topological | Wiener index, Kier shape indices | Molecular branching and connectivity |
In Silico Prediction of Potential Biological Targets and Pathways
In addition to validating experimental findings, computational methods can be used to predict new potential biological targets and pathways for a given compound. This is often achieved through reverse docking or pharmacophore-based screening approaches.
The known biological activities of this compound derivatives provide a starting point for these in silico investigations. Their established role as anticancer agents acting on DNA topoisomerase II and potentially tubulin suggests that they are likely to interfere with cell cycle regulation and DNA replication pathways. nih.govnih.gov Flow cytometry analysis of cells treated with 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones has shown that they can arrest the cell cycle in the G2/M phase, which is consistent with an anti-tubulin mechanism. nih.gov
Furthermore, the discovery that Mannich bases of this compound possess vasorelaxing activity points towards other potential targets, possibly within the cardiovascular system, that could be explored computationally. researchgate.net By screening the this compound scaffold against a large database of protein structures, it may be possible to identify novel, unanticipated targets and thus new therapeutic applications for this class of compounds.
Analysis of Photophysical Properties through Computational Methods
The analysis of photophysical properties, such as absorption and emission of light, is crucial for applications in areas like photosensitization and bioimaging. Time-dependent density functional theory (TD-DFT) is the primary computational method used to study the excited-state properties of molecules like this compound.
Computational studies on related pyrrolo[1,2-a]quinoxalines have demonstrated how TD-DFT can be used to predict their absorption and emission spectra, as well as to understand the nature of the electronic transitions involved. nih.gov These calculations can determine the energies of the singlet and triplet excited states, which is essential for understanding processes like fluorescence and phosphorescence. For instance, in a combined experimental and computational study of pyrrolo[1,2-a]quinoxaline, TD-DFT calculations helped to elucidate a plausible mechanism for its photophysical features, including aggregation-induced emission and the generation of reactive oxygen species (ROS). nih.gov
The development of pyrroloquinolones as a new platform for organic photosensitizers also highlights the importance of understanding their photophysical properties. researchgate.net Computational modeling can predict how chemical modifications to the this compound core would affect its absorption and emission wavelengths, quantum yields, and intersystem crossing rates, thereby guiding the design of molecules with tailored photophysical properties for specific applications, such as photochemotherapy. nih.gov
Analytical and Spectroscopic Methods in 3h Pyrrolo 3,2 F Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3H-pyrrolo[3,2-f]quinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecule's framework.
In ¹H NMR spectra of this compound derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. Protons attached to the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling constants (J) providing insights into the substitution pattern. For instance, in a series of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, aromatic protons on the quinoline (B57606) and phenyl rings show characteristic multiplets and doublets that are crucial for confirming the structure. nih.gov The protons of the pyrrole (B145914) ring also exhibit distinct signals that are sensitive to the substituents on the nitrogen atom and adjacent carbons.
Below is a representative table of ¹H and ¹³C NMR data for a substituted this compound derivative, illustrating the typical chemical shifts observed.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 9.0 | |
| Pyrrole Protons | 6.5 - 8.0 | |
| Quaternary Carbons | 120 - 170 | |
| Protonated Aromatic Carbons | 100 - 140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula of a synthesized compound. nih.govunicatt.it This is a critical step in confirming the identity of a newly prepared derivative.
In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide valuable structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization can reveal details about its substructures. For quinoline and its derivatives, a common fragmentation pathway involves the loss of a molecule of HCN from the quinoline radical cation. rsc.org The fragmentation of isoquinoline (B145761) alkaloids, which share structural similarities, has also been studied in detail and can provide insights into the expected fragmentation of the this compound core. nih.gov The stability of the heterocyclic rings and the nature of the substituents will influence the observed fragmentation pathways.
The following table summarizes the key applications of mass spectrometry in the study of this compound.
| MS Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the context of this compound research, IR spectroscopy is used to confirm the presence of key functional groups introduced during synthesis.
The IR spectrum of a this compound derivative will exhibit characteristic absorption bands. For example, the N-H stretch of the pyrrole ring typically appears as a sharp to broad band in the region of 3200-3500 cm⁻¹. beilstein-journals.org If the molecule contains a carbonyl group, such as in the 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, a strong absorption band will be observed in the range of 1650-1750 cm⁻¹. nih.govlibretexts.orglibretexts.org Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1650 cm⁻¹ region. libretexts.org The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule and can be used for identification by comparison with a known spectrum. libretexts.org
A summary of characteristic IR absorption frequencies for functional groups relevant to this compound is provided in the table below.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Ketone/Amide) | 1650 - 1750 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1650 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized this compound derivatives and for separating mixtures of these compounds. ulisboa.pt The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
In the analysis of this compound compounds, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time, the time it takes for a compound to travel through the column, is a characteristic property for a given set of HPLC conditions and can be used for identification. By integrating the area under the peak in the chromatogram, the relative purity of a sample can be determined. HPLC is also instrumental in the separation of closely related isomers of pyrroloquinoline compounds, which can be challenging to separate by other means. nih.gov
The table below highlights the primary uses of HPLC in this compound research.
| HPLC Application | Purpose |
| Purity Assessment | To determine the percentage purity of a synthesized compound. |
| Separation of Isomers | To isolate individual isomers from a mixture. |
| Reaction Monitoring | To track the progress of a chemical reaction. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the parent this compound may not be readily available, the structures of related and more complex pyrroloquinoline systems, such as pyrroloquinoline quinone (PQQ), have been determined. nih.govresearchgate.netresearchgate.net These studies reveal the planar nature of the fused ring system and provide details on how these molecules pack in the solid state. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction can provide unequivocal proof of its structure, particularly in cases of ambiguous stereochemistry or regiochemistry. The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's conformation and for computational modeling studies.
The key information provided by X-ray crystallography is summarized in the following table.
| Structural Parameter | Information Gained |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonding, π-stacking, and other non-covalent interactions in the solid state. |
UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.
For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum typically shows strong absorptions due to π to π* electronic transitions within the conjugated system. nih.govresearchgate.net The position of the absorption maxima (λ_max) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the extent of conjugation and the presence of various substituents on the ring system. This technique is often used to confirm the presence of the chromophoric pyrroloquinoline core and to study the effect of substitution on the electronic properties of the molecule. Furthermore, UV-Vis spectroscopy can be a useful tool for studying tautomeric equilibria, as different tautomers of a molecule will often have distinct absorption spectra.
The table below outlines the applications of UV-Vis spectroscopy in the study of this compound.
| Application | Information Obtained |
| Confirmation of Chromophore | Presence of the conjugated pyrroloquinoline system. |
| Study of Electronic Properties | Effect of substituents on the electronic transitions. |
| Tautomeric Studies | Investigation of the equilibrium between different tautomeric forms. |
3h Pyrrolo 3,2 F Quinoline As a Privileged Scaffold for Lead Compound Identification
Application in the Design of New Therapeutic Agents
The 3H-pyrrolo[3,2-f]quinoline nucleus has proven to be a highly versatile starting point for the design of new therapeutic agents, particularly in the realm of oncology. Researchers have successfully modified this scaffold to create compounds that interfere with cancer cell proliferation through multiple mechanisms of action, including disruption of the cytoskeleton, inhibition of essential enzymes, and direct interaction with genetic material.
A prominent class of derivatives, the 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs), has demonstrated potent and selective anti-leukemic activity. nih.gov These compounds act as powerful inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site, thereby disrupting microtubule dynamics, which is crucial for cell division. nih.govnih.gov This interference leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis (programmed cell death), as evidenced by mitochondrial depolarization and the activation of caspase-3. nih.gov Certain derivatives have shown significant activity with GI50 values in the nanomolar range, rivaling or even exceeding the potency of established tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov
Beyond tubulin inhibition, the scaffold has been adapted to target other critical cellular machinery. One synthesized anilino-3H-pyrrolo[3,2-f]quinoline derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits a multi-faceted anti-cancer effect. It functions as a DNA intercalating agent and an inhibitor of DNA topoisomerase II, an enzyme vital for resolving DNA topological problems during replication and transcription. berkeley.edu This dual action also culminates in G2/M cell cycle arrest and apoptosis. berkeley.edu Furthermore, modifications have yielded compounds that act as multitargeted kinase inhibitors, affecting the enzymatic activity of kinases such as AURKA, FLT3, and JAK1, in addition to their primary effect on tubulin. unicatt.it
The therapeutic potential of this scaffold is not limited to oncology. Mannich bases derived from the this compound core have been synthesized and investigated as potential vasorelaxing agents, indicating possible applications in cardiovascular disease. researchgate.net Additionally, a specific derivative, LGD-3303, has been identified as a potent and orally available nonsteroidal selective androgen receptor modulator (SARM), highlighting the scaffold's utility in developing treatments for conditions related to androgen deficiency. berkeley.edunih.gov
| Derivative Class | Biological Target(s) | Therapeutic Application | Reported Activity |
|---|---|---|---|
| 7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones (7-PPyQs) | Tubulin (Colchicine Site) | Anti-leukemia | Potent growth inhibition (nanomolar GI50 values) nih.gov |
| Amidic 7-PPyQ Derivatives (e.g., 5f) | Tubulin, Multiple Kinases (AURKA, FLT3, JAK1, etc.) | Anticancer | Tubulin polymerization IC50 of 0.99 μM nih.govunicatt.it |
| Anilino-3H-pyrrolo[3,2-f]quinolines | DNA, Topoisomerase II | Anticancer | DNA intercalation and enzyme inhibition berkeley.edu |
| LGD-3303 | Androgen Receptor | SARM (e.g., for muscle wasting) | Potent and selective in vivo activity berkeley.edunih.gov |
| Mannich Bases | Not specified | Potential Vasorelaxant | Studied in rat-tail arteries researchgate.net |
Development of Chemical Probes for Biological Systems
While much of the research on this compound has been directed toward therapeutic ends, its inherent structural and photophysical properties also make it a valuable scaffold for the development of chemical probes. These molecular tools are designed to detect, visualize, and study specific biological components and processes within complex systems like living cells.
A notable example is the development of a novel fluorescent probe, PQP-1, based on the pyrroloquinoline core. This probe was specifically designed for the selective detection and cellular imaging of the amino acid lysine (B10760008). The probe itself exhibits a fluorescence quantum yield of 0.05. Upon interaction with lysine, a new, strong emission peak appears at approximately 420 nm when excited at a wavelength of 335 nm.
The proposed detection mechanism involves the ε-amino group of lysine abstracting a proton from the nitrogen atom of the probe's pyrrole (B145914) ring. This deprotonation alters the electronic configuration of the PQP-1 molecule, increasing its electron cloud density and triggering the distinct fluorescence response. This turn-on signaling allows for clear visualization and quantification of lysine, demonstrating the utility of the this compound scaffold in creating sophisticated tools for chemical biology.
| Probe Name | Target Analyte | Mechanism of Action | Key Spectroscopic Data |
|---|---|---|---|
| PQP-1 | L-lysine | Proton abstraction by lysine's ε-amino group, leading to a change in electronic configuration. | Strong fluorescence emission peak appears at ~420 nm upon binding. |
Strategies for Enhancing Water Solubility and Modulating Pharmacokinetic Properties
A significant challenge in translating promising lead compounds into viable drug candidates is optimizing their physicochemical properties, particularly water solubility and pharmacokinetics. Poor water solubility can hinder formulation and lead to low bioavailability, while unfavorable pharmacokinetic profiles can limit a drug's efficacy and duration of action. Researchers have actively pursued strategies to modify the this compound scaffold to address these issues.
One primary objective has been to increase the aqueous solubility of the potent but often lipophilic 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one (7-PPyQ) series to make them more suitable for in vivo studies. nih.gov A common and effective strategy is the introduction of ionizable or polar functional groups onto the core structure. The synthesis of derivatives bearing a basic diethylaminoethyl group at the N-3 position of the pyrrole ring, such as 7-Phenyl-3-(diethylamino-ethyl)-6,9-dihydro-pyrrolo[3,2-f]quinolin-9-one, is a representative example of this approach. amazonaws.com At physiological pH, the tertiary amine can be protonated, forming a charged species that significantly enhances interaction with water and improves solubility.
Future Research Directions and Unexplored Avenues for 3h Pyrrolo 3,2 F Quinoline
Novel Synthetic Methodologies and Sustainable Synthesis
While various synthetic routes to 3H-pyrrolo[3,2-f]quinoline derivatives have been established, future research will likely focus on the development of more efficient, sustainable, and diversity-oriented synthetic strategies. Modern synthetic approaches such as one-pot, multi-component reactions are at the forefront of this endeavor. For instance, an efficient protocol for the synthesis of a library of pyrrolo[3,2-f]quinoline skeletons has been developed using a one-pot three-component reaction under catalyst-free conditions researchgate.net. This method offers high yields and operational simplicity, providing a valuable platform for generating structurally diverse derivatives for bioactive screening researchgate.net.
Another promising avenue is the use of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A three-component domino reaction has been successfully employed to produce pyrrolo[3,2-f]quinoxaline derivatives, highlighting the potential for such strategies to be adapted for the this compound core researchgate.net. The development of green synthetic methods, utilizing environmentally benign solvents and catalysts, is also a critical area for future exploration. Recent advancements in the synthesis of quinoline (B57606) derivatives through green chemistry perspectives offer a roadmap for developing more sustainable routes to this compound analogs nih.gov.
Future research in this area should aim to:
Develop novel multi-component reactions to expand the accessible chemical space of this compound derivatives.
Explore the use of sustainable catalysts, such as biocatalysts or earth-abundant metal catalysts, to replace traditional and often hazardous reagents.
Investigate flow chemistry techniques for the continuous and scalable synthesis of these compounds, which can offer improved safety and efficiency.
Design and synthesize novel derivatives with enhanced water solubility to improve their potential for biological applications mdpi.com.
Discovery of New Biological Targets and Mechanisms of Action
The majority of current research on this compound derivatives has centered on their antiproliferative properties. These compounds have been shown to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and disruption of tubulin polymerization mdpi.comscielo.br. A series of 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones displayed potent and selective anti-leukemic activity by strongly blocking tubulin assembly mdpi.comnih.gov. Another study revealed that an anilino-3H-pyrrolo[3,2-f]quinoline derivative acts as a dual agent, forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, leading to cell cycle arrest in the G2/M phase scielo.br.
While these findings are significant, the vast landscape of biological targets remains largely unexplored. Future research should venture beyond oncology to investigate the potential of this compound derivatives in other therapeutic areas. Given the structural similarities to other biologically active heterocyclic compounds, it is plausible that this scaffold could interact with a range of other biological targets.
Key future research directions include:
Screening of this compound libraries against a broader range of biological targets, including kinases, proteases, and G-protein coupled receptors, which are implicated in a variety of diseases.
Investigating the potential of these compounds as antiviral, antibacterial, antifungal, and antiparasitic agents nih.govunicatt.it.
Elucidating the detailed molecular mechanisms of action for the most potent compounds, using techniques such as proteomics and transcriptomics to identify novel cellular pathways affected by these molecules.
Exploring the potential for these compounds to modulate inflammatory pathways, given that many heterocyclic compounds possess anti-inflammatory properties nih.gov.
Advanced Computational Modeling for Predictive Research
Computational modeling and in silico screening are powerful tools that can accelerate the discovery and optimization of novel bioactive compounds. For the this compound scaffold, computational approaches can provide valuable insights into structure-activity relationships (SAR), predict potential biological targets, and guide the design of new derivatives with improved potency and selectivity. Molecular docking studies have already been employed to understand the interaction of pyrroloquinoline derivatives with their biological targets, such as tubulin researchgate.net.
Future research should leverage more advanced computational techniques to build predictive models for the bioactivity of this compound derivatives. This can include the use of quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and molecular dynamics simulations.
Unexplored avenues in this domain include:
The development of robust QSAR models to predict the antiproliferative activity of new this compound derivatives based on their physicochemical properties.
The use of pharmacophore modeling to identify the key structural features required for binding to specific biological targets.
Employing molecular dynamics simulations to study the dynamic behavior of these compounds in the active sites of their target proteins, providing a deeper understanding of their mechanism of action.
Utilizing machine learning and artificial intelligence algorithms to analyze large datasets from high-throughput screening and predict novel bioactive scaffolds.
Exploration of Materials Science Applications
The application of this compound in materials science is a virtually unexplored field. The fused aromatic ring system of this scaffold suggests that it could possess interesting photophysical and electronic properties, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
While there is no direct research on the materials science applications of this compound, studies on structurally related pyrrolo-phenanthrolines have shown their potential as organic semiconductors purdue.edu. This suggests that the this compound core could serve as a novel building block for the design of new functional organic materials.
Future research in this nascent area could focus on:
The synthesis and characterization of the photophysical properties of this compound derivatives, including their absorption and emission spectra, and quantum yields.
Investigation of the electrochemical properties of these compounds to assess their potential as electron-donating or electron-accepting materials in organic electronic devices.
The design and synthesis of polymers incorporating the this compound moiety to explore their properties as conductive or semi-conductive materials.
Exploring the potential of these compounds as components in dye-sensitized solar cells (DSSCs) or as fluorescent probes for chemical sensing.
Integration with Modern Drug Discovery Technologies
The integration of this compound chemistry with modern drug discovery technologies, such as high-throughput screening (HTS), is crucial for accelerating the identification of new lead compounds. HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the identification of "hits" that can be further optimized through medicinal chemistry efforts.
The development of diversity-oriented synthesis strategies for 3H-pyrrolo[3,2-f]quinolines is essential for generating the large and structurally diverse compound libraries required for successful HTS campaigns researchgate.net. Furthermore, the establishment of robust and validated biological assays is a prerequisite for effective screening.
Future directions for integrating this scaffold with modern drug discovery technologies include:
The design and synthesis of focused libraries of this compound derivatives with high diversity and drug-like properties for HTS.
The development of novel cell-based and target-based assays for HTS to identify compounds with specific mechanisms of action.
The use of fragment-based drug discovery (FBDD) approaches, where small molecular fragments that bind to a target are identified and then grown or linked together to create more potent lead compounds.
The application of DNA-encoded library technology (DELT) to screen vast numbers of this compound derivatives against a wide range of protein targets simultaneously.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3H-pyrrolo[3,2-f]quinoline derivatives?
- Answer : A common approach involves cyclization of chloroquinoline precursors with sulfonamide derivatives. For example, heating 2-chloro-3-vinylquinoline with p-aminobenzenesulphonamide at 180–200°C, followed by hydrolysis with NaHCO₃, yields pyrroloquinoline derivatives . Microwave-assisted synthesis can enhance regioselectivity and reduce reaction time, as demonstrated in the Leimgruber-Batcho method for indole intermediates .
- Key steps :
- Precursor activation (e.g., bromination of chloroquinolines).
- Cyclization under controlled temperature and solvent conditions.
- Purification via crystallization or chromatography .
Q. What characterization techniques validate pyrroloquinoline structures?
- Answer : Combined spectroscopic and analytical methods are critical:
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., sulfonyl groups at δ 7.5–8.5 ppm) .
- Melting points : Used to confirm purity (e.g., derivatives in show sharp melting ranges: 191–225°C) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How to scale up synthesis while maintaining yield and purity?
- Answer : Optimize reaction conditions (solvent, temperature, stoichiometry) and employ scalable purification methods:
- Crystallization : Use solvent mixtures (e.g., ethanol/water) for high recovery rates .
- Chromatography : Gradient elution on silica gel for complex mixtures .
Advanced Research Questions
Q. How do structural modifications enhance anticancer activity in this compound derivatives?
- Answer : Substituents at the N-pyrrole and quinoline positions modulate bioactivity:
- 7-Phenyl derivatives : Exhibit strong cytotoxicity by tubulin polymerization inhibition (IC₅₀ < 1 µM in MDR-positive cells) .
- Mannich bases : Introduce aminoalkyl groups to improve solubility and vasorelaxant activity (e.g., Ca²⁺ signaling inhibition) .
- Table 1 : Bioactivity of Key Derivatives
| Substituent | Activity (IC₅₀/EC₅₀) | Mechanism | Source |
|---|---|---|---|
| 7-Phenyl | 0.8 µM (HeLa) | Tubulin inhibition | |
| N-Pyrrole alkyl | 1.2 µM (MCF-7) | Apoptosis induction | |
| Mannich base (R=CH₃) | 5 µM (aorta) | Vasorelaxation |
Q. How to resolve contradictions in synthetic yields across methodologies?
- Answer : Analyze reaction variables:
- Reagent choice : Bromine vs. ZnCl₂/NH₃ alters cyclization efficiency (e.g., 60% yield with bromine vs. <20% with ZnCl₂) .
- Temperature : Higher temperatures (200°C) favor ring closure but may degrade sensitive groups .
- Experimental design : Use DoE (Design of Experiments) to identify critical factors (e.g., time, catalyst loading).
Q. What mechanisms underlie the antiproliferative effects of this compound derivatives?
- Answer : Dual mechanisms are observed:
- Tubulin binding : Disrupts microtubule dynamics, leading to mitotic arrest .
- Apoptosis induction : Activates caspase-3/7 via mitochondrial pathway (confirmed by flow cytometry) .
Q. How do sulfonyl substituents influence receptor binding (e.g., 5-HT₆ vs. anticancer targets)?
- Answer : Sulfonyl groups enhance steric and electronic interactions:
- 5-HT₆ antagonists : Bulky substituents (e.g., naphthyl) improve affinity (Ki < 10 nM) .
- Anticancer agents : Electron-withdrawing groups (e.g., fluorophenyl) increase tubulin binding .
Methodological Challenges
Q. How to achieve regioselectivity in pyrroloquinoline cyclization?
- Answer : Control reaction kinetics and intermediate stability:
- Bromine-mediated cyclization : Favors 5-membered ring formation over 6-membered isomers .
- Microwave irradiation : Accelerates kinetics, reducing side reactions .
Q. What strategies improve solubility for in vivo studies?
- Answer : Introduce polar groups (e.g., hydroxyl, amino) or formulate as salts (e.g., dihydrochloride derivatives in ) .
Data Contradictions and Validation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
